Hexanoylglycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

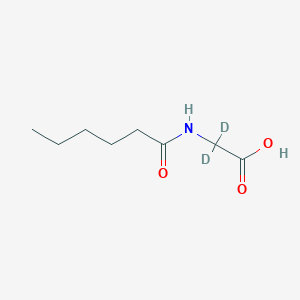

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

175.22 g/mol |

IUPAC Name |

2,2-dideuterio-2-(hexanoylamino)acetic acid |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i6D2 |

InChI Key |

UPCKIPHSXMXJOX-NCYHJHSESA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)CCCCC |

Canonical SMILES |

CCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Hexanoylglycine-d2 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylglycine-d2 is the deuterated form of hexanoylglycine, a biomarker utilized in the diagnosis of inherited metabolic disorders. This technical guide provides an in-depth overview of its chemical properties, its central role in diagnostics, particularly for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and detailed methodologies for its application in a research setting.

Core Chemical Properties

This compound, a stable isotope-labeled internal standard, is pivotal for accurate quantification in mass spectrometry-based assays. Its properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₃D₂NO₃ | [1] |

| Molecular Weight | 175.22 g/mol | [1] |

| CAS Number | 1256842-52-0 | [2] |

| IUPAC Name | 2,2-dideuterio-2-(hexanoylamino)acetic acid | [1] |

| Synonyms | N-Hexanoylglycine-2,2-d2, N-n-Caproylglycine-d2, Hexanoylaminoacetic Acid-d2 | [1] |

| InChI Key | UPCKIPHSXMXJOX-NCYHJHSESA-N | |

| Solubility | Soluble in DMSO | |

| Physical State | Solid (Assumed) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Role in Diagnostics and Metabolic Pathways

Hexanoylglycine is an acyl glycine, a class of metabolites that are typically minor products of fatty acid metabolism. However, in certain inborn errors of metabolism, the concentration of specific acyl glycines in biological fluids is significantly elevated.

One such condition is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid β-oxidation. In individuals with MCAD deficiency, the impaired ability to break down medium-chain fatty acids leads to the accumulation of hexanoyl-CoA. This intermediate is then conjugated with glycine to form hexanoylglycine, which is subsequently excreted in the urine at high levels. Therefore, the quantification of hexanoylglycine in urine serves as a crucial diagnostic marker for MCAD deficiency.

Synthesis of this compound

A potential synthetic workflow is outlined below:

Experimental Protocol: Quantification of Hexanoylglycine in Urine by LC-MS/MS

The following is a representative protocol for the quantification of hexanoylglycine in urine samples using this compound as an internal standard, based on generally accepted methods for acylglycine analysis.

1. Materials and Reagents

-

Hexanoylglycine standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Urine samples

-

Centrifuge tubes

-

Autosampler vials

2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

-

In a clean centrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific column and system.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hexanoylglycine: The transition from the precursor ion [M+H]⁺ to a characteristic product ion should be monitored.

-

This compound: The transition from the precursor ion [M+H]⁺ to its corresponding product ion should be monitored.

-

-

Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both analytes to achieve maximum sensitivity.

-

4. Data Analysis and Quantification

-

Generate a calibration curve by analyzing a series of known concentrations of hexanoylglycine standard spiked with a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the hexanoylglycine to the peak area of the this compound against the concentration of the hexanoylglycine standard.

-

Calculate the concentration of hexanoylglycine in the urine samples by interpolating the peak area ratio from the calibration curve.

-

Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of hexanoylglycine in biological matrices. Its application as an internal standard in LC-MS/MS methods is crucial for the diagnosis and monitoring of MCAD deficiency and potentially other metabolic disorders. This guide provides a foundational understanding of its properties and a framework for its use in a research setting, empowering scientists and clinicians in the field of metabolic disease research and diagnostics.

References

The Role of Hexanoylglycine-d2 in Metabolic Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Hexanoylglycine-d2 in the research and diagnosis of metabolic disorders, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Hexanoylglycine is a key biomarker for MCADD, a common inborn error of fatty acid metabolism. Due to its chemical similarity to the endogenous analyte, the stable isotope-labeled internal standard, this compound, is indispensable for accurate quantification of hexanoylglycine in biological matrices by stable isotope dilution mass spectrometry. This guide details the quantitative data, experimental protocols, and relevant biochemical and diagnostic pathways.

Data Presentation: Quantitative Analysis of Urinary Hexanoylglycine

The concentration of hexanoylglycine in urine is a highly sensitive and specific marker for the diagnosis of MCADD. The following table summarizes the quantitative data from studies analyzing urinary hexanoylglycine levels in healthy controls versus patients with MCADD.

| Analyte | Patient Group | Concentration Range (µg/mg of creatinine) | Analytical Method |

| Hexanoylglycine | Healthy Controls | 1 - 2 | GC-MS or LC-MS/MS |

| Hexanoylglycine | MCADD Patients (Asymptomatic) | 3 - 170 | GC-MS or LC-MS/MS |

| Hexanoylglycine | MCADD Patients (Acute Stage) | 20 - 600 | GC-MS or LC-MS/MS |

Experimental Protocols

The accurate quantification of hexanoylglycine in urine is paramount for the diagnosis and monitoring of MCADD. Stable isotope dilution analysis using this compound as an internal standard is the gold standard method. Below are detailed methodologies for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: Urinary Hexanoylglycine Analysis by Stable Isotope Dilution GC-MS

This method involves solid-phase extraction to isolate acylglycines, followed by derivatization to increase volatility for GC-MS analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials:

-

Urine sample

-

This compound internal standard solution

-

Anion exchange SPE cartridge

-

Methanol

-

Deionized water

-

Elution solvent (e.g., 2% formic acid in methanol)

-

Nitrogen evaporator

-

-

Procedure:

-

To 1 mL of urine, add a known amount of this compound internal standard.

-

Condition the anion exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

-

Elute the acylglycines with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

2. Derivatization

-

Materials:

-

Dried sample extract from SPE

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (catalyst)

-

Heating block or oven

-

-

Procedure:

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before GC-MS analysis.

-

3. GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Specific m/z values for the TMS derivatives of hexanoylglycine and this compound.

-

Protocol 2: Urinary Hexanoylglycine Analysis by UPLC-MS/MS

This method offers higher throughput and sensitivity and often requires less sample preparation.

1. Sample Preparation

-

Materials:

-

Urine sample

-

This compound internal standard solution

-

Acetonitrile

-

Formic acid

-

Centrifuge

-

-

Procedure:

-

To 100 µL of urine, add a known amount of this compound internal standard.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture and then centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

-

Instrumentation: Ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

UPLC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate hexanoylglycine from other urinary components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Hexanoylglycine: Monitor the transition from the precursor ion (M+H)+ to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

Visualizations

The following diagrams illustrate the key pathways and workflows related to the role of this compound in the context of MCADD.

Caption: Biochemical pathway of Hexanoylglycine formation in MCAD deficiency.

Caption: Diagnostic workflow for MCADD from newborn screening to confirmation.

Caption: Experimental workflow for urinary hexanoylglycine quantification.

A Technical Guide to the Synthesis and Purity of Hexanoylglycine-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purity assessment of Hexanoylglycine-d2 (N-Hexanoylglycine-2,2-d2), a crucial isotopically labeled standard for metabolic research. Its applications are particularly significant in the study of inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Synonyms | Glycine-2,2-d2, N-(1-oxohexyl)-; N-(1-Oxohexyl)glycine-2,2-d2 | [1][2] |

| CAS Number | 1256842-52-0 | [1][2] |

| Molecular Formula | C₈D₂H₁₃NO₃ | [1] |

| Molecular Weight | 175.22 g/mol | |

| Exact Mass | 175.118 g/mol | |

| Chemical Purity | ≥ 98% | |

| Isotopic Purity (atom % D) | ≥ 98% | |

| Unlabeled CAS Number | 24003-67-6 |

Synthesis of this compound

The synthesis of this compound involves the acylation of glycine-d2 with hexanoyl chloride. This method ensures the specific incorporation of two deuterium atoms at the alpha-carbon of the glycine moiety.

Proposed Synthetic Workflow

The following diagram outlines the key steps in the synthesis of this compound.

References

Hexanoylglycine as a Biomarker for MCAD Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation, posing a significant risk of morbidity and mortality if undiagnosed. The accumulation of specific metabolites due to the enzymatic block is a hallmark of the disease, and among these, hexanoylglycine has emerged as a key urinary biomarker. This technical guide provides a comprehensive overview of the role of hexanoylglycine in the diagnosis and monitoring of MCAD deficiency. It details the biochemical basis for its accumulation, presents quantitative data on its levels in affected and unaffected individuals, and offers detailed experimental protocols for its analysis by mass spectrometry. Furthermore, this guide includes visualizations of the relevant metabolic pathway and analytical workflow to facilitate a deeper understanding of the subject matter.

Introduction to MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder that impairs the mitochondrial β-oxidation of medium-chain fatty acids (C6-C12). The deficiency is caused by mutations in the ACADM gene, which encodes the MCAD enzyme. This enzymatic block prevents the conversion of medium-chain fatty acids into acetyl-CoA, a crucial molecule for the Krebs cycle and ketogenesis. Consequently, during periods of fasting or metabolic stress, individuals with MCAD deficiency cannot produce sufficient energy from fat stores, leading to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[1][2][3]

Newborn screening programs widely employ tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots, with elevated octanoylcarnitine (C8) being a primary marker for MCAD deficiency.[1] However, confirmatory testing is essential, and the analysis of urinary organic acids, particularly acylglycines, plays a crucial role.

Hexanoylglycine: A Specific Biomarker

In MCAD deficiency, the blockage of β-oxidation leads to an intramitochondrial accumulation of medium-chain acyl-CoAs, most notably hexanoyl-CoA. To detoxify the mitochondrial matrix from these potentially toxic acyl-CoAs, they are conjugated with glycine by the enzyme glycine N-acyltransferase to form acylglycines, which are then excreted in the urine. Hexanoylglycine, the glycine conjugate of hexanoic acid, is one of the most prominent and specific of these acylglycines in MCAD deficiency.[4] Its presence in urine, along with other acylglycines like suberylglycine and phenylpropionylglycine, is a strong indicator of the disorder. The measurement of urinary hexanoylglycine is particularly valuable in asymptomatic patients or in cases where plasma acylcarnitine profiles are equivocal.

Quantitative Analysis of Urinary Hexanoylglycine

The concentration of hexanoylglycine in urine is significantly elevated in individuals with MCAD deficiency compared to healthy controls. The following tables summarize the quantitative data from studies analyzing urinary hexanoylglycine levels.

Table 1: Urinary Hexanoylglycine Concentrations in Healthy Controls and Individuals with MCAD Deficiency

| Population | Condition | N | Hexanoylglycine Concentration (µg/mg creatinine) | Reference |

| General | Healthy | - | 1 - 2 | |

| Patients | MCAD Deficiency (Asymptomatic/Stable) | - | 3 - 170 | |

| Patients | MCAD Deficiency (Acute Metabolic Crisis) | - | 20 - 600 |

Table 2: Urinary Acylglycine Concentrations in a Study of MCAD Deficiency

| Analyte | Patient Group | N | Concentration Range (µmol/mmol creatinine) |

| Hexanoylglycine | MCAD Deficiency | 21 | Significantly increased vs. controls |

| Phenylpropionylglycine | MCAD Deficiency | 21 | Significantly increased vs. controls |

| Suberylglycine | MCAD Deficiency | 21 | Increased vs. controls |

| Hexanoylglycine | Healthy & Patient Controls | 98 | Undetectable or very low levels |

| Phenylpropionylglycine | Healthy & Patient Controls | 98 | Undetectable or very low levels |

| Suberylglycine | Healthy & Patient Controls | 98 | Variable, with some overlap with asymptomatic MCAD patients |

Note: This table is based on a study by Rinaldo et al. (1989), which demonstrated a clear distinction between MCAD patients and controls for hexanoylglycine and phenylpropionylglycine, although specific mean and standard deviation values were not provided in the abstract.

Experimental Protocols for Hexanoylglycine Analysis

The quantitative analysis of urinary hexanoylglycine is typically performed using mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity. Stable isotope-labeled internal standards are crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.

4.1.1. Sample Preparation

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Store frozen at -20°C until analysis.

-

Internal Standard Spiking: To 1 mL of urine, add a known amount of a stable isotope-labeled internal standard for hexanoylglycine (e.g., n-Hexanoyl(1,2-13C)glycine).

-

Extraction:

-

Acidify the urine sample to a pH of approximately 1 with hydrochloric acid.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases.

-

Repeat the extraction process twice.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent to increase the volatility of the analyte for GC analysis. A common method is trimethylsilylation.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Incubate the mixture at 60°C for 30 minutes.

-

4.1.2. GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to elute the analytes.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) or Chemical Ionization (CI). Ammonia chemical ionization can provide intense [M+H]+ ions suitable for selected ion monitoring.

-

Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification of hexanoylglycine and its internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a representative example and may require optimization.

4.2.1. Sample Preparation

-

Urine Collection: Collect and store urine as described for the GC-MS method.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for hexanoylglycine to a specific volume of urine.

-

Extraction (Optional but recommended):

-

A solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte.

-

Alternatively, a simple protein precipitation with a solvent like acetonitrile followed by centrifugation can be performed.

-

-

Derivatization (Optional): While not always necessary for LC-MS/MS, derivatization can improve chromatographic separation and ionization efficiency. For example, butylation of the carboxyl group can be performed.

4.2.2. LC-MS/MS Analysis

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

Liquid Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of hexanoylglycine and its internal standard and then monitoring specific product ions after fragmentation in the collision cell. This provides very high specificity and sensitivity.

-

Visualizations

Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency

Caption: Formation of hexanoylglycine in MCAD deficiency.

Experimental Workflow for Urinary Hexanoylglycine Analysis

Caption: Workflow for urinary hexanoylglycine analysis.

Conclusion

Hexanoylglycine is a highly specific and sensitive biomarker for the diagnosis of MCAD deficiency. Its quantification in urine provides crucial information for the confirmation of diagnoses, particularly in cases with ambiguous acylcarnitine profiles. The mass spectrometry-based methods detailed in this guide offer robust and reliable means for the analysis of this important metabolite. For researchers and professionals in drug development, understanding the role of hexanoylglycine and its analytical methodologies is essential for the development of novel diagnostic tools and therapeutic strategies for MCAD deficiency. Further research may focus on the development of even more rapid and high-throughput analytical methods and exploring the full clinical utility of hexanoylglycine in monitoring treatment efficacy and disease progression.

References

- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. westernstatesgenetics.org [westernstatesgenetics.org]

- 3. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hexanoylglycine-d2 in Isotope Dilution Mass Spectrometry for Clinical Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical function of Hexanoylglycine-d2 as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous hexanoylglycine. This analysis is paramount in the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.

Introduction: The Significance of Hexanoylglycine Quantification

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. This leads to the accumulation of specific metabolites, most notably hexanoylglycine, which is excreted in the urine.[1][2] Consequently, the accurate and precise measurement of urinary hexanoylglycine is a key diagnostic marker for MCAD deficiency.[3][4][5]

Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis in complex biological matrices like urine. This technique mitigates variability introduced during sample preparation and analysis, ensuring high accuracy and precision. This compound, a deuterated analog of hexanoylglycine, serves as the ideal internal standard for this application due to its chemical and physical similarity to the analyte of interest.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard and the endogenous analyte behave almost identically during extraction, derivatization, and chromatographic separation.

During mass spectrometric detection, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, the concentration of the endogenous analyte can be accurately calculated, correcting for any sample loss or variations in instrument response.

The logical workflow for this process is illustrated in the following diagram:

The Role of this compound

This compound is the deuterated form of N-hexanoylglycine, where two hydrogen atoms on the glycine backbone are replaced with deuterium. This mass shift allows for its differentiation from the endogenous hexanoylglycine by the mass spectrometer, while its nearly identical chemical properties ensure it behaves similarly throughout the analytical process.

Metabolic Pathway of Hexanoylglycine Formation in MCAD Deficiency

In healthy individuals, fatty acids are broken down through a process called beta-oxidation in the mitochondria to produce energy. MCAD is a crucial enzyme in this pathway, responsible for the dehydrogenation of medium-chain fatty acyl-CoAs (C6-C12).

In MCAD deficiency, this step is blocked, leading to an accumulation of medium-chain fatty acyl-CoAs, particularly hexanoyl-CoA. The body attempts to detoxify by conjugating these acyl-CoAs with glycine, forming acylglycines such as hexanoylglycine, which are then excreted in the urine.

The following diagram illustrates the metabolic pathway:

Experimental Protocol for Urinary Hexanoylglycine Quantification

This section outlines a typical experimental protocol for the quantification of hexanoylglycine in urine using this compound as an internal standard, followed by LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for sample cleanup and concentration is solid-phase extraction.

-

Sample Pre-treatment: To a 1 mL aliquot of urine, add a known concentration of this compound internal standard. Acidify the sample to a pH of approximately 3.

-

SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Waters Oasis HLB). Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.

Derivatization: Butylation

To improve chromatographic properties and ionization efficiency, a butylation derivatization step is commonly employed.

-

Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.

-

Heat the mixture at 65°C for 20 minutes.

-

Evaporate the butanolic HCl to dryness under nitrogen.

-

Reconstitute the final residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometry (MS) Parameters:

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Temperature | 400°C |

| IonSpray Voltage | 4500 V |

MRM Transitions (Hypothetical - to be optimized empirically):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hexanoylglycine (butyl ester) | 230.2 | [Fragment 1] |

| This compound (butyl ester) | 232.2 | [Fragment 1] |

Note: The specific product ions for the butylated derivatives of hexanoylglycine and its deuterated internal standard should be determined experimentally by infusing the individual compounds and performing product ion scans.

Data Presentation and Performance Characteristics

The performance of a validated assay for urinary hexanoylglycine using this compound would typically exhibit the following characteristics. The data presented below is representative of what would be expected from such a method.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Calibration Curve Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Intra-day Precision (CV%) | < 10% |

| Inter-day Precision (CV%) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of urinary hexanoylglycine by isotope dilution mass spectrometry. Its use as an internal standard corrects for analytical variability, enabling reliable diagnosis and monitoring of MCAD deficiency. The detailed methodology and performance characteristics outlined in this guide provide a comprehensive framework for researchers and clinicians to implement this vital analytical technique. The combination of robust sample preparation, optimized chromatography, and sensitive mass spectrometric detection ensures the high quality of data required for clinical decision-making and drug development in the context of inborn errors of metabolism.

References

Understanding d2 Labeling in Hexanoylglycine-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hexanoylglycine-d2, a crucial molecule in the study of fatty acid metabolism and in the diagnosis of inherited metabolic disorders. This document details the significance of the d2 labeling, its synthesis, and its application as an internal standard in mass spectrometry-based assays.

Introduction to Hexanoylglycine and its Deuterated Analog

Hexanoylglycine is an acylglycine, a conjugate of hexanoic acid (a medium-chain fatty acid) and the amino acid glycine. Under normal physiological conditions, acylglycines are minor metabolites of fatty acids. However, in certain inborn errors of metabolism, particularly Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the concentration of hexanoylglycine in urine increases significantly.[1][2] This makes it a critical biomarker for the diagnosis of this condition.[3][4][5]

This compound is a stable isotope-labeled version of hexanoylglycine. The "d2" designation indicates that two hydrogen atoms in the molecule have been replaced by deuterium atoms, which are stable isotopes of hydrogen containing one proton and one neutron. This seemingly small change in mass is the key to its utility in quantitative analytical methods.

The Significance of d2 Labeling

The primary application of this compound is as an internal standard in stable isotope dilution analysis, most commonly performed with gas chromatography-mass spectrometry (GC/MS). In this technique, a known quantity of the deuterated standard is added to a biological sample (e.g., urine) at the beginning of the sample preparation process.

Because this compound is chemically identical to the endogenous (unlabeled) hexanoylglycine, it behaves identically during extraction, derivatization, and chromatographic separation. However, due to the two extra neutrons, it has a molecular weight that is two units higher than the natural compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the signal from the endogenous hexanoylglycine to the signal from the known amount of added this compound, a precise and accurate quantification of the endogenous compound can be achieved. This method corrects for any loss of analyte during sample processing and for variations in instrument response, leading to highly reliable results.

Chemical Structure and Properties

The "d2" in this compound specifically refers to the replacement of two hydrogen atoms with deuterium atoms at the alpha-carbon (C2) of the glycine moiety.

-

Unlabeled Hexanoylglycine (C8H15NO3): The glycine portion is -NH-CH2-COOH.

-

This compound (C8H13D2NO3): The deuterated glycine portion is -NH-CD2-COOH.

This specific placement of the deuterium atoms is crucial as this position is not readily exchangeable with protons from the solvent, ensuring the stability of the label throughout the analytical process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-dideuterio-2-(hexanoylamino)acetic acid | |

| Molecular Formula | C8H13D2NO3 | |

| Molecular Weight | 175.22 g/mol | |

| Synonyms | N-n-Caproylglycine-d2, Hexanoylaminoacetic Acid-d2 | |

| Purity (typical) | 98 atom % D |

Application in the Diagnosis of MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid beta-oxidation. The deficiency of the MCAD enzyme leads to an inability to break down medium-chain fatty acids, resulting in their accumulation and subsequent metabolism into alternative products, including hexanoylglycine.

The quantitative analysis of hexanoylglycine in urine is a cornerstone of newborn screening and diagnostic testing for MCAD deficiency. The use of this compound as an internal standard in these assays is critical for achieving the necessary accuracy and precision for clinical decision-making.

Table 2: Urinary Hexanoylglycine Levels in MCAD Deficiency

| Population | Urinary Hexanoylglycine Concentration (µmol/mmol creatinine) | Source |

| Healthy Controls | < 2 | |

| Asymptomatic MCAD Patients | 5 - 15 | |

| Acutely Ill MCAD Patients | Can be significantly higher |

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the acylation of glycine-d2 with hexanoyl chloride. Glycine-d2 can be prepared by H/D exchange of glycine in D2O.

Materials:

-

Glycine

-

Deuterium oxide (D2O, 99.8 atom % D)

-

Hexanoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Synthesis of Glycine-2,2-d2

-

Dissolve glycine in D2O.

-

Heat the solution under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of the alpha-hydrogens with deuterium. The use of a catalyst such as a supported platinum or palladium catalyst can enhance the exchange rate.

-

Remove the D2O under vacuum.

-

Repeat the dissolution in fresh D2O and refluxing process two to three more times to ensure a high degree of deuteration (>98%).

-

After the final exchange, dry the resulting glycine-2,2-d2 thoroughly under high vacuum.

Step 2: Acylation of Glycine-2,2-d2

-

Dissolve the synthesized glycine-2,2-d2 in a solution of sodium hydroxide in H2O.

-

Cool the solution in an ice bath.

-

Slowly add hexanoyl chloride to the cooled solution with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the dropwise addition of NaOH solution.

-

After the addition of hexanoyl chloride is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with HCl to a pH of approximately 2.

-

Extract the product, this compound, with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization:

-

Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR should show the absence of the signal corresponding to the alpha-protons of the glycine moiety.

-

²H NMR will show a signal for the deuterium atoms at the alpha-position.

-

Mass spectrometry will confirm the correct molecular weight of 175.22.

Quantitative Analysis of Urinary Hexanoylglycine using GC/MS with this compound Internal Standard

The following protocol outlines the general steps for the quantification of hexanoylglycine in urine samples.

Materials:

-

Urine sample

-

This compound internal standard solution of known concentration

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC/MS system

Procedure:

Step 1: Sample Preparation

-

Thaw the frozen urine sample and centrifuge to remove any particulate matter.

-

To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

-

Acidify the sample to approximately pH 1 with HCl.

-

Extract the acylglycines with ethyl acetate. Repeat the extraction twice.

-

Pool the organic extracts and dry them over anhydrous Na2SO4.

-

Evaporate the solvent to dryness under a stream of nitrogen.

Step 2: Derivatization

-

To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS).

-

Heat the sample at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to convert the acylglycines into their volatile trimethylsilyl (TMS) derivatives.

Step 3: GC/MS Analysis

-

Inject an aliquot of the derivatized sample into the GC/MS system.

-

Gas Chromatography Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C).

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivatives of both endogenous hexanoylglycine and the this compound internal standard. For example, for the di-TMS derivative of hexanoylglycine, a characteristic fragment ion might be monitored, and the corresponding ion with an m/z shift of +2 for the deuterated standard.

-

Step 4: Data Analysis

-

Integrate the peak areas of the selected ions for both the endogenous hexanoylglycine and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of hexanoylglycine in the original urine sample using a calibration curve prepared with known concentrations of unlabeled hexanoylglycine and a constant concentration of the internal standard.

-

Normalize the result to the urinary creatinine concentration.

Visualizations

Logical Workflow for this compound Synthesis

Caption: Synthesis workflow for this compound.

Experimental Workflow for Urinary Hexanoylglycine Analysis

Caption: Analytical workflow for urinary hexanoylglycine.

Metabolic Pathway Leading to Hexanoylglycine Formation in MCAD Deficiency

Caption: Hexanoylglycine formation in MCAD deficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Hexanoylglycine-d2 supplier and certificate of analysis

For researchers, scientists, and drug development professionals, Hexanoylglycine-d2 serves as a critical internal standard for the accurate quantification of Hexanoylglycine. This deuterated analog is instrumental in the diagnosis and monitoring of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Hexanoylglycine is an acyl glycine that is normally a minor metabolite of fatty acids. However, in individuals with MCAD deficiency, a genetic disorder that impairs the body's ability to break down medium-chain fatty acids, levels of hexanoylglycine in the urine are significantly elevated.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and analysis, thereby ensuring the precision and accuracy of diagnostic tests.[1]

Supplier and Certificate of Analysis

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. While a comprehensive Certificate of Analysis (CoA) is typically provided with purchase, the following table summarizes key specifications commonly reported by suppliers.

| Parameter | Specification | Supplier Examples |

| Chemical Formula | C₈H₁₃D₂NO₃ | BOC Sciences, LGC Standards, CDN Isotopes |

| Molecular Weight | 175.22 g/mol | BOC Sciences, LGC Standards, CDN Isotopes |

| CAS Number | 1256842-52-0 | BOC Sciences, LGC Standards, CDN Isotopes |

| Purity (by HPLC) | ≥95% | BOC Sciences |

| Isotopic Enrichment (atom % D) | ≥98% | BOC Sciences, CDN Isotopes |

| Appearance | Crystalline solid | Cayman Chemical (for unlabeled) |

| Storage | -20°C | Cayman Chemical (for unlabeled) |

Experimental Protocols

The gold standard for the quantification of Hexanoylglycine in biological matrices is stable isotope dilution mass spectrometry. The following is a representative experimental protocol for the analysis of urinary Hexanoylglycine using this compound as an internal standard.

1. Sample Preparation:

- A known amount of this compound internal standard is spiked into a urine sample.

- The sample is acidified, and the organic acids, including Hexanoylglycine, are extracted using a solid-phase extraction (SPE) cartridge.

- The extracted analytes are then eluted and dried under a stream of nitrogen.

2. Derivatization:

- To improve chromatographic separation and mass spectrometric detection, the dried extract is derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. GC-MS/MS Analysis:

- The derivatized sample is injected into a gas chromatograph (GC) coupled to a tandem mass spectrometer (MS/MS).

- The GC separates the analytes based on their boiling points and interactions with the column stationary phase.

- The MS/MS is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of both endogenous Hexanoylglycine and the this compound internal standard.

Visualizing the Workflow and Pathway

To further elucidate the experimental process and the biochemical context, the following diagrams are provided.

Conclusion

This compound is an indispensable tool for clinical and research laboratories involved in the study of fatty acid metabolism and the diagnosis of MCAD deficiency. Its use in stable isotope dilution mass spectrometry allows for highly accurate and reliable quantification of its unlabeled counterpart, facilitating early diagnosis and intervention for this serious metabolic disorder. The methodologies and pathways outlined in this guide provide a foundational understanding for professionals working in this critical area of medical science.

References

The Role of Hexanoylglycine-d2 in Advancing Metabolomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful lens through to understand health and disease. The accuracy and reliability of metabolomic data hinge on the ability to precisely and accurately quantify endogenous metabolites. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics for achieving this goal. Hexanoylglycine-d2, a deuterated analog of the endogenous metabolite hexanoylglycine, serves as an ideal internal standard for the quantification of its unlabeled counterpart. This technical guide provides an in-depth overview of the application of this compound in exploratory metabolomics, with a focus on experimental protocols, data interpretation, and its significance in studying metabolic pathways.

Hexanoylglycine is an acylated amino acid that is a well-established biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid β-oxidation[1][2][3][4]. In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is subsequently conjugated with glycine to form hexanoylglycine and excreted in the urine[1]. The use of a stable isotope dilution method with this compound allows for the highly accurate and precise quantification of urinary hexanoylglycine, facilitating the diagnosis and monitoring of this disorder. Beyond its diagnostic application, the principles and methodologies employing this compound are broadly applicable to exploratory metabolomics studies investigating fatty acid metabolism and other metabolic perturbations.

Core Applications of this compound in Metabolomics

The primary application of this compound in metabolomics is as an internal standard in stable isotope dilution mass spectrometry (SID-MS). This technique is the gold standard for metabolite quantification due to its ability to correct for variations that can occur at every stage of the analytical process, including sample extraction, derivatization, and instrument response.

The key advantages of using this compound as an internal standard include:

-

Chemical and Physical Similarity: Being structurally identical to the analyte of interest, differing only in isotopic composition, this compound co-elutes with the endogenous hexanoylglycine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.

-

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte of interest. As the internal standard is affected by the matrix in the same way as the analyte, it provides effective normalization.

-

Improved Accuracy and Precision: By accounting for sample-to-sample variability, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of hexanoylglycine using stable isotope dilution with this compound or a similar labeled internal standard.

Table 1: Urinary Hexanoylglycine Concentrations in Humans

| Population | Concentration Range (µmol/mmol creatinine) | Reference |

| Healthy Individuals | < 2 | |

| Asymptomatic MCAD Deficiency | 5 - 15 | |

| MCAD Deficiency (Acute Stage) | 20 - 600 |

Table 2: Performance Characteristics of an LC-MS/MS Method for Acylglycine Quantification

| Parameter | Value | Reference |

| Calibration Curve Range | 1.0 - 500 nM | |

| Lower Limit of Quantitation (LLOQ) | 1 - 5 nM | |

| Intra-assay Precision (% CV) | ≤ 5.9% | |

| Inter-assay Precision (% CV) | ≤ 9.1% | |

| Accuracy (% Recovery) | 91.7 – 97.1% |

Experimental Protocols

Detailed methodologies for the quantification of hexanoylglycine using this compound as an internal standard are provided below for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Urinary Hexanoylglycine by GC-MS

This protocol is based on the stable isotope dilution method using a deuterated or 13C-labeled internal standard and chemical derivatization to make the analyte volatile for GC-MS analysis.

1. Sample Preparation and Internal Standard Spiking:

- To 1 mL of urine, add a known amount of this compound internal standard solution.

- Vortex the sample to ensure thorough mixing.

2. Extraction:

- Acidify the urine sample with 6 M HCl to a pH of approximately 1.

- Extract the acylglycines with two portions of 5 mL of ethyl acetate.

- Pool the organic layers and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Injection Volume: 1 µL in splitless mode.

- Mass Spectrometer: Agilent 5977B MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for hexanoylglycine-TMS and this compound-TMS derivatives.

5. Data Analysis:

- Quantify the endogenous hexanoylglycine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled hexanoylglycine and a fixed concentration of this compound.

Protocol 2: Quantification of Urinary Hexanoylglycine by LC-MS/MS

This protocol is adapted from methods for the analysis of a broader panel of acylglycines using UPLC-MS/MS and a stable isotope-labeled internal standard.

1. Sample Preparation and Internal Standard Spiking:

- To 100 µL of urine, add a known amount of this compound internal standard solution.

- Add 400 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes.

- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).

- Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 10 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent).

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for hexanoylglycine and this compound.

- Hexanoylglycine: e.g., m/z 174 -> m/z 76

- This compound: e.g., m/z 176 -> m/z 76

3. Data Analysis:

- Quantify endogenous hexanoylglycine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled hexanoylglycine and a fixed concentration of this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for metabolomics studies using this compound and the relevant metabolic pathway.

Caption: Workflow for Hexanoylglycine Quantification.

Caption: Hexanoylglycine Formation Pathway.

Conclusion

This compound is a critical tool for the accurate and precise quantification of hexanoylglycine in biological samples. Its application as an internal standard in stable isotope dilution mass spectrometry is fundamental for both the diagnosis of inborn errors of metabolism, such as MCAD deficiency, and for broader exploratory metabolomics research into fatty acid metabolism. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate the analysis of hexanoylglycine into their studies, thereby enhancing the quality and reliability of their metabolomic findings. The continued use and development of methodologies centered around stable isotope-labeled standards like this compound will undoubtedly contribute to a deeper understanding of metabolic regulation in health and disease.

References

- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Hexanoylglycine in Human Urine using Hexanoylglycine-d2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2][3] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of hexanoyl-CoA, which is subsequently conjugated with glycine to form hexanoylglycine and excreted in the urine.[2] Elevated levels of hexanoylglycine are therefore a key diagnostic indicator for this condition. Recent studies have also suggested hexanoylglycine as a potential biomarker for predicting susceptibility to high-fat diet-induced weight gain.

Accurate and reliable quantification of hexanoylglycine in biological matrices is essential for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard is critical to account for variability in sample preparation and matrix effects, thereby ensuring the precision and accuracy of the results. Hexanoylglycine-d2, a deuterated analog of hexanoylglycine, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte but is mass-distinguishable.

This application note provides a detailed protocol for the quantification of hexanoylglycine in human urine using this compound as an internal standard with LC-MS/MS.

Biomedical Pathway

Caption: Metabolic fate of hexanoyl-CoA in MCAD deficiency.

Experimental Protocol

Materials and Reagents

-

Hexanoylglycine (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of hexanoylglycine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the hexanoylglycine primary stock with 50:50 (v/v) methanol:water to prepare calibration standards.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock with 50:50 (v/v) methanol:water.

Sample Preparation

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

-

Add 10 µL of the 1 µg/mL this compound IS working solution.

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Hexanoylglycine: 174.1 -> 76.1This compound: 176.1 -> 76.1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (hexanoylglycine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of hexanoylglycine in the unknown samples is then determined from the regression equation of the calibration curve.

Experimental Workflow

Caption: Workflow for hexanoylglycine quantification.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of hexanoylglycine in human urine. The use of this compound as an internal standard effectively compensates for any variations during sample processing and potential matrix effects, leading to high accuracy and precision.

Quantitative Performance

The method was validated over a clinically relevant concentration range. The following table summarizes the performance characteristics.

| Parameter | Result |

| Calibration Curve Range | 10 - 5000 ng/mL |

| Linearity (R²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Accuracy at LLOQ | 95.2% |

| Precision at LLOQ (%CV) | 8.5% |

| Accuracy at Low QC (30 ng/mL) | 98.7% |

| Precision at Low QC (%CV) | 6.2% |

| Accuracy at Mid QC (500 ng/mL) | 101.5% |

| Precision at Mid QC (%CV) | 4.8% |

| Accuracy at High QC (4000 ng/mL) | 99.3% |

| Precision at High QC (%CV) | 3.1% |

The high degree of linearity, accuracy, and precision demonstrates the robustness and reliability of this method for the routine analysis of hexanoylglycine in a clinical or research setting.

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of hexanoylglycine in human urine. The use of this compound as an internal standard ensures high-quality data, making this protocol suitable for the diagnosis and monitoring of MCAD deficiency and for research into its role in other metabolic conditions.

References

- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Quantification of Hexanoylglycine in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanoylglycine is an N-acylglycine that serves as a crucial biomarker for diagnosing certain inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3] MCAD deficiency is an autosomal recessive disorder that impairs the mitochondrial beta-oxidation of medium-chain fatty acids.[1][2] This impairment leads to an accumulation of medium-chain fatty acids and their metabolites, including hexanoyl-CoA, which is then conjugated with glycine to form hexanoylglycine and excreted in the urine. Therefore, the accurate quantification of urinary hexanoylglycine is a key diagnostic tool for identifying individuals with MCAD deficiency.

This application note provides a detailed protocol for the quantification of hexanoylglycine in human urine samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Hexanoylglycine-d2, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

This method employs a stable isotope dilution technique coupled with LC-MS/MS. A known amount of the internal standard (IS), this compound, is added to each urine sample. The samples are then subjected to a simple preparation procedure to remove particulates. The prepared samples are analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The chromatographic system separates hexanoylglycine from other urine components, and the mass spectrometer selectively detects and quantifies the analyte and the internal standard based on their specific precursor-to-product ion transitions. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards. The concentration of hexanoylglycine in the unknown samples is then determined from this calibration curve.

Materials and Reagents

-

Hexanoylglycine (analytical standard)

-

This compound (internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (LC-MS grade)

-

Human urine (for calibration standards and quality controls)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Autosampler vials

Experimental Protocols

Preparation of Standard and Quality Control Samples

-

Primary Stock Solutions: Prepare primary stock solutions of Hexanoylglycine (1 mg/mL) and this compound (1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Hexanoylglycine by serial dilution of the primary stock solution with 50% methanol in water to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the primary stock solution with 50% methanol in water.

-

Calibration Standards: Prepare calibration standards by spiking blank human urine with the appropriate working standard solutions of Hexanoylglycine to achieve final concentrations across the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human urine in the same manner as the calibration standards.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibration standard, or QC sample.

-

Add 10 µL of the this compound internal standard working solution to each tube.

-

Add 400 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| LC System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Dwell Time | 100 ms per transition |

| Collision Gas | Argon |

Table 1: MRM Transitions for Hexanoylglycine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hexanoylglycine | 174.1 | 76.1 | 15 |

| This compound | 176.1 | 78.1 | 15 |

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of Hexanoylglycine and this compound.

-

Calculate the peak area ratio of Hexanoylglycine to this compound for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Hexanoylglycine standards. A linear regression with a 1/x weighting is recommended.

-

Determine the concentration of Hexanoylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized in Table 2.

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Matrix Effect | Compensated by the internal standard |

| Recovery | Consistent and reproducible |

Visualization of Key Processes

Experimental Workflow

Caption: Workflow for Hexanoylglycine quantification.

Mitochondrial Fatty Acid Beta-Oxidation Pathway and MCAD Deficiency

Caption: Fatty acid oxidation and MCAD deficiency.

References

- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fatty Acid Beta-Oxidation Disorders: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

Application Notes & Protocols: Isotope Dilution Method for Hexanoylglycine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylglycine (C8H15NO3) is a glycine conjugate of hexanoic acid, an N-acylglycine that serves as a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism.[1] Specifically, elevated levels of hexanoylglycine in urine are a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inherited disorder of fatty acid β-oxidation.[2][3] Accurate and precise quantification of hexanoylglycine is therefore essential for clinical diagnosis and for monitoring therapeutic interventions.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision.[4] This method involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) to the sample at an early stage of the analytical process. The SIL-IS is chemically identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer. By measuring the ratio of the endogenous analyte to the SIL-IS, variations in sample preparation and instrument response can be effectively corrected, leading to highly reliable quantification.

These application notes provide a detailed protocol for the analysis of hexanoylglycine in human urine using an isotope dilution method coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Biochemical Pathway: Formation of Hexanoylglycine in MCAD Deficiency

In healthy individuals, fatty acids are metabolized through β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.[5] MCAD is a key enzyme in this pathway, responsible for the dehydrogenation of medium-chain fatty acyl-CoAs (C6-C12).

In individuals with MCAD deficiency, the impaired function of the MCAD enzyme leads to the accumulation of medium-chain fatty acyl-CoAs, particularly hexanoyl-CoA. To mitigate the toxic effects of these accumulating acyl-CoAs, the body utilizes an alternative detoxification pathway involving the conjugation of these acyl-CoAs with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of the corresponding N-acylglycines, such as hexanoylglycine, which are then excreted in the urine.

Quantitative Data Summary

The following tables summarize the typical concentrations of hexanoylglycine found in the urine of healthy individuals and patients diagnosed with MCAD deficiency. These values are often expressed relative to creatinine concentration to account for variations in urine dilution.

Table 1: Urinary Hexanoylglycine Concentrations in Healthy Controls

| Population | Concentration Range (µmol/mmol creatinine) | Mean ± SD (µmol/mmol creatinine) | Reference |

| Healthy Controls | < 2 | 0.5 ± 0.3 | |

| Healthy Infants and Children | Not typically detected | - |

Table 2: Urinary Hexanoylglycine Concentrations in MCAD Deficiency Patients

| Patient Group | Concentration Range (µmol/mmol creatinine) | Mean ± SD (µmol/mmol creatinine) | Reference |

| Asymptomatic MCAD Patients | 5 - 15 | - | |

| Symptomatic MCAD Patients | 10 - 169 | - | |

| MCAD Patients (General) | Significantly elevated | 50 ± 35 |

Note: Concentration ranges can vary depending on the specific analytical method, the individual's metabolic state (e.g., fasting), and the severity of the enzyme deficiency.

Experimental Protocols

Materials and Reagents

-

Hexanoylglycine analytical standard

-

Hexanoylglycine-d2 (or other suitable stable isotope-labeled) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

n-Butanol

-

Acetyl chloride

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent)

-

Urine samples (patient and control)

-

Creatinine standard

Experimental Workflow

Sample Preparation

-

Creatinine Measurement: Determine the creatinine concentration of each urine sample using a standard clinical chemistry method (e.g., Jaffe reaction or enzymatic assay). This is necessary for normalizing the hexanoylglycine concentration.

-

Internal Standard Spiking: To 1 mL of urine, add a known amount of the this compound internal standard solution. The final concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels in patient samples.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elute the acylglycines with 1 mL of methanol.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Add 100 µL of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to n-butanol).

-

Cap the vial and heat at 65°C for 20 minutes to form the butyl ester derivatives.

-

Evaporate the derivatization reagent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

UPLC-MS/MS Analysis

-

UPLC System: A high-pressure liquid chromatography system capable of gradient elution.

-